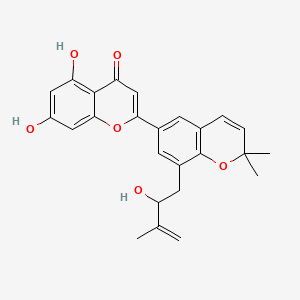![molecular formula C37H75N2O5P B1235352 [(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-[2-(methylamino)ethyl]phosphinic acid CAS No. 91254-90-9](/img/structure/B1235352.png)
[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-[2-(methylamino)ethyl]phosphinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-[2-(methylamino)ethyl]phosphinic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a long hydrocarbon chain, an amide group, a hydroxyl group, and a phosphinic acid moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-[2-(methylamino)ethyl]phosphinic acid typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Amide Bond: The initial step involves the reaction of hexadecanoic acid with an appropriate amine to form the amide bond. This reaction is usually carried out under acidic or basic conditions, with the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Phosphinic Acid Introduction: The final step involves the introduction of the phosphinic acid moiety. This can be accomplished through the reaction of the hydroxylated intermediate with a suitable phosphinic acid derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-[2-(methylamino)ethyl]phosphinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phosphinic acid moiety can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products
Oxidation: Formation of carbonyl compounds
Reduction: Formation of amines
Substitution: Formation of substituted phosphinic acid derivatives
科学的研究の応用
[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-[2-(methylamino)ethyl]phosphinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological systems, including its interaction with cellular membranes and proteins.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of [(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-[2-(methylamino)ethyl]phosphinic acid involves its interaction with specific molecular targets and pathways. The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The amide and hydroxyl groups may interact with proteins and enzymes, influencing their activity and function. The phosphinic acid moiety can participate in phosphorylation reactions, modulating signaling pathways within cells.
類似化合物との比較
[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-[2-(methylamino)ethyl]phosphinic acid can be compared with other similar compounds, such as:
[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-[2-(ethylamino)ethyl]phosphinic acid: Similar structure but with an ethylamino group instead of a methylamino group.
[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-[2-(dimethylamino)ethyl]phosphinic acid: Similar structure but with a dimethylamino group instead of a methylamino group.
特性
CAS番号 |
91254-90-9 |
|---|---|
分子式 |
C37H75N2O5P |
分子量 |
659 g/mol |
IUPAC名 |
[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-[2-(methylamino)ethyl]phosphinic acid |
InChI |
InChI=1S/C37H75N2O5P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-36(40)35(34-44-45(42,43)33-32-38-3)39-37(41)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h28,30,35-36,38,40H,4-27,29,31-34H2,1-3H3,(H,39,41)(H,42,43)/b30-28+/t35-,36+/m0/s1 |
InChIキー |
YAHZOEBMWPOORI-PSALXKTOSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)(CCNC)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COP(=O)(CCNC)O)C(C=CCCCCCCCCCCCCC)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COP(=O)(CCNC)O)C(C=CCCCCCCCCCCCCC)O |
同義語 |
ceramide N-methylaminoethylphosphonate CMAEPn |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




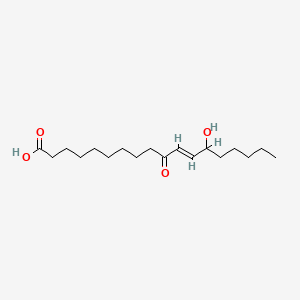
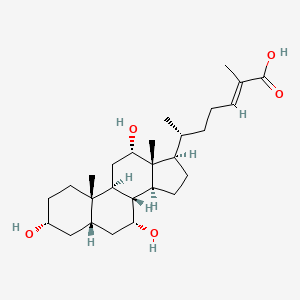

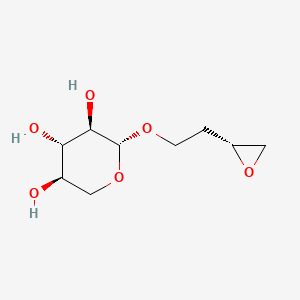
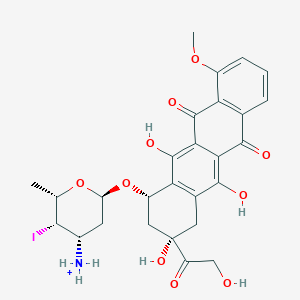
![[Ni-4Fe-4S] cluster](/img/structure/B1235280.png)
![N-[3-(2,6-dimethyl-1-piperidinyl)propyl]-1,5-dimethyl-4-oxo-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1235282.png)
![5-[(2-Fluorophenyl)methyl]-6,11-dioxo-3-benzo[b][1,4]benzothiazepinecarboxylic acid](/img/structure/B1235283.png)
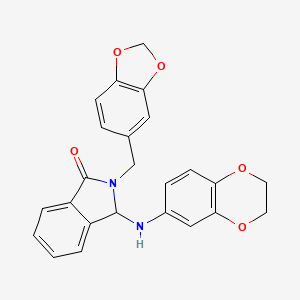
![6-methyl-3-(prop-2-enylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1235285.png)

